molecular formula C18H23FN4O2 B5464651 N-(3,5-dimethylisoxazol-4-yl)-N'-{[1-(2-fluorobenzyl)pyrrolidin-3-yl]methyl}urea

N-(3,5-dimethylisoxazol-4-yl)-N'-{[1-(2-fluorobenzyl)pyrrolidin-3-yl]methyl}urea

货号 B5464651
分子量: 346.4 g/mol
InChI 键: HNKCCBZBBWGOQF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3,5-dimethylisoxazol-4-yl)-N'-{[1-(2-fluorobenzyl)pyrrolidin-3-yl]methyl}urea, also known as LMTX, is a small molecule drug that has been developed for the treatment of Alzheimer's disease. It belongs to the class of tau aggregation inhibitors, which target the abnormal accumulation of tau protein in the brain, a hallmark feature of Alzheimer's disease.

作用机制

N-(3,5-dimethylisoxazol-4-yl)-N'-{[1-(2-fluorobenzyl)pyrrolidin-3-yl]methyl}urea targets the abnormal accumulation of tau protein in the brain, which is a hallmark feature of Alzheimer's disease. Tau protein is known to form aggregates, called neurofibrillary tangles, which disrupt the normal functioning of neurons and lead to cognitive decline. This compound binds to tau protein and prevents its aggregation, thereby reducing the formation of neurofibrillary tangles. This compound also reduces neuroinflammation, which is associated with the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It reduces the accumulation of tau protein in the brain, improves cognitive function, and reduces neuroinflammation. This compound also has antioxidant properties and reduces oxidative stress in the brain. However, further studies are needed to determine its exact biochemical and physiological effects.

实验室实验的优点和局限性

N-(3,5-dimethylisoxazol-4-yl)-N'-{[1-(2-fluorobenzyl)pyrrolidin-3-yl]methyl}urea has several advantages for lab experiments. It is a small molecule drug that can easily penetrate the blood-brain barrier and target the brain. It has been extensively studied for its potential therapeutic effects in Alzheimer's disease, and its mechanism of action is well understood. However, this compound also has several limitations for lab experiments. Its efficacy in clinical studies has been mixed, and further studies are needed to determine its therapeutic potential. It also has limited solubility in water, which can make it difficult to administer in vivo.

未来方向

Several future directions can be explored in the development of N-(3,5-dimethylisoxazol-4-yl)-N'-{[1-(2-fluorobenzyl)pyrrolidin-3-yl]methyl}urea. One direction is to investigate its potential therapeutic effects in other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Another direction is to optimize its chemical structure to improve its solubility and efficacy. Further studies are also needed to determine its safety profile and potential side effects. Overall, this compound has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative diseases.

合成方法

The synthesis of N-(3,5-dimethylisoxazol-4-yl)-N'-{[1-(2-fluorobenzyl)pyrrolidin-3-yl]methyl}urea involves a series of chemical reactions starting from commercially available starting materials. The detailed synthesis method has been described in several research articles. Briefly, the synthesis involves the reaction of 3,5-dimethylisoxazole-4-carboxylic acid with 2-fluorobenzylamine to form an amide intermediate. This intermediate is then reacted with 3-(pyrrolidin-3-ylmethyl)-1H-indole-5-carboxylic acid to form the final product, this compound.

科学研究应用

N-(3,5-dimethylisoxazol-4-yl)-N'-{[1-(2-fluorobenzyl)pyrrolidin-3-yl]methyl}urea has been extensively studied for its potential therapeutic effects in Alzheimer's disease. Several preclinical and clinical studies have been conducted to investigate its mechanism of action, efficacy, and safety. In preclinical studies, this compound has been shown to reduce the accumulation of tau protein in the brain, improve cognitive function, and reduce neuroinflammation. In clinical studies, this compound has shown mixed results in improving cognitive function and reducing the progression of Alzheimer's disease. However, further studies are needed to determine its therapeutic potential.

属性

IUPAC Name

1-(3,5-dimethyl-1,2-oxazol-4-yl)-3-[[1-[(2-fluorophenyl)methyl]pyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O2/c1-12-17(13(2)25-22-12)21-18(24)20-9-14-7-8-23(10-14)11-15-5-3-4-6-16(15)19/h3-6,14H,7-11H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKCCBZBBWGOQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)NC(=O)NCC2CCN(C2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。